CXCR2 β-Arrestin-2 Recruitment Inhibition: IC50 Comparison with SB265610
In a direct head-to-head Tango™ assay, CX4338 inhibited CXCR2-mediated β-arrestin-2 recruitment with an IC50 of 6.3 μM, while the orthosteric antagonist SB265610 was more potent with an IC50 of 0.28 μM [1]. This 22.5-fold difference in potency establishes that CX4338 is a moderate-affinity modulator, not a high-affinity antagonist, and is therefore not interchangeable with SB265610 for studies requiring potent β-arrestin pathway blockade [1].
| Evidence Dimension | Inhibition of CXCR2-mediated β-arrestin-2 recruitment |
|---|---|
| Target Compound Data | IC50 = 6.3 μM |
| Comparator Or Baseline | SB265610: IC50 = 0.28 μM |
| Quantified Difference | 22.5-fold lower potency |
| Conditions | Tango™ CXCR2-bla U2OS cell assay |
Why This Matters
This data confirms CX4338 is a moderate-affinity biased ligand, not a high-potency antagonist, which is critical for selecting the correct tool for signaling pathway-specific studies.
- [1] Ha H, et al. A novel phenylcyclohex-1-enecarbothioamide derivative inhibits CXCL8-mediated chemotaxis through selective regulation of CXCR2-mediated signalling. Br J Pharmacol. 2014;171(6):1551–1565. View Source
